molecular formula C22H23ClN6 B2453082 N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955339-21-6

N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2453082
CAS No.: 955339-21-6
M. Wt: 406.92
InChI Key: NFEIFOPJQDOWIT-UHFFFAOYSA-N
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Description

N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with butyl, chlorophenyl, and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-up of the Synthetic Route: Optimizing the reaction conditions for large-scale production.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for the purification process to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~6~-ethyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N~6~-butyl-N~4~-(4-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-N-butyl-4-N-(3-chlorophenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6/c1-3-4-13-28(2)22-26-20(25-17-10-8-9-16(23)14-17)19-15-24-29(21(19)27-22)18-11-6-5-7-12-18/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIFOPJQDOWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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